1-Benzyl-2-oxoazepane-3-carboxylic acid
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Overview
Description
1-Benzyl-2-oxoazepane-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a seven-membered azepane ring with a benzyl group attached to the nitrogen atom, an oxo group at the second position, and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxoazepane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with a suitable diketone can lead to the formation of the azepane ring, followed by oxidation to introduce the oxo group and carboxylation to add the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-oxoazepane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), Jones reagent (CrO₃ and H₂SO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl-2-oxoazepane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxoazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes .
Comparison with Similar Compounds
1-Benzyl-3-oxoazepane-4-carboxylate: A similar compound with an ester group instead of a carboxylic acid group.
1-Benzyl-3-hydroxy-2-oxo-propylcarbamoyl-2-phenyl-ethyl-carbamic acid: Another related compound with different functional groups.
Uniqueness: 1-Benzyl-2-oxoazepane-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
109859-89-4 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-benzyl-2-oxoazepane-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c16-13-12(14(17)18)8-4-5-9-15(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) |
InChI Key |
NNMNYXLQPFFRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C(C1)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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